molecular formula C17H15N3OS B2597323 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide CAS No. 155674-02-5

2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide

Cat. No.: B2597323
CAS No.: 155674-02-5
M. Wt: 309.39
InChI Key: SHRXLMZDDYPFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide typically involves the reaction of 2-aminobenzamides with thiols. An efficient approach to quinazolin-4(3H)-ones, which are precursors to the target compound, can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method features good functional group tolerance, being transition metal and external oxidant-free, and easy operation. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or dimethyl sulfoxide, at elevated temperatures (e.g., 80-120°C) for several hours.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory therapies.

    Biological Studies: It can be used as a tool compound to study the biological pathways and molecular targets associated with quinazolinone derivatives.

    Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of quinazolinone-based drugs.

    Industrial Applications: Its chemical properties may be exploited in the development of new materials, catalysts, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide is likely related to its interaction with specific molecular targets, such as enzymes or receptors. Quinazolinone derivatives are known to inhibit various enzymes, including kinases, proteases, and oxidoreductases, by binding to their active sites and modulating their activity . The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: A core structure in many biologically active compounds with diverse pharmacological properties.

    2-Phenylquinazolin-4(3H)-one: Known for its anticancer and antimicrobial activities.

    3-Phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits anticonvulsant and anti-inflammatory properties.

Uniqueness

2-(quinazolin-4-ylthio)-N-(p-tolyl)acetamide is unique due to the presence of the thioether linkage and the p-tolyl group, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. These structural features can influence the compound’s pharmacokinetics, binding affinity, and selectivity for molecular targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

N-(4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-6-8-13(9-7-12)20-16(21)10-22-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRXLMZDDYPFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.